molecular formula C14H18FNO5S B12449820 benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate

benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate

Cat. No.: B12449820
M. Wt: 331.36 g/mol
InChI Key: NJALJABJKAUGCY-CHWSQXEVSA-N
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Description

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorine atom, and a methanesulfonyloxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the piperidine ring using benzyl bromide or benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyloxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate target proteins through covalent or non-covalent interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate
  • Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Uniqueness

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate is unique due to the presence of both a fluorine atom and a methanesulfonyloxy group, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s potential for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C14H18FNO5S

Molecular Weight

331.36 g/mol

IUPAC Name

benzyl (3R,4R)-3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13-/m1/s1

InChI Key

NJALJABJKAUGCY-CHWSQXEVSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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